molecular formula C21H13BrFN3O3 B302611 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B302611
M. Wt: 454.2 g/mol
InChI Key: VNRKWQPMBDITBG-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel pyrrole-pyrimidine hybrid molecule that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Scientific Research Applications

This compound has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. It has also been found to have antibacterial and antifungal properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cell proliferation and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of various bacterial and fungal strains. However, the biochemical and physiological effects of this compound on healthy cells and organisms are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could focus on the development of new cancer treatments based on this compound. Another area of research could explore the potential use of this compound as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on healthy cells and organisms.
Conclusion:
In conclusion, 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel pyrrole-pyrimidine hybrid molecule that has shown promising results in various scientific research applications. Its potent antitumor activity and potential use as a fluorescent probe make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and effects on healthy cells and organisms.

Synthesis Methods

The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported in several research articles. One of the most common methods involves the reaction of 4-bromobenzaldehyde, ethyl acetoacetate, and 2-fluoroaniline in the presence of a catalyst such as piperidine. The reaction mixture is then refluxed in ethanol to yield the desired product.

properties

Product Name

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C21H13BrFN3O3

Molecular Weight

454.2 g/mol

IUPAC Name

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H13BrFN3O3/c22-13-7-9-14(10-8-13)25-11-3-4-15(25)12-16-19(27)24-21(29)26(20(16)28)18-6-2-1-5-17(18)23/h1-12H,(H,24,27,29)/b16-12+

InChI Key

VNRKWQPMBDITBG-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=O)F

SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O)F

Origin of Product

United States

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